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Introduction to Axl Biology and Therapeutic Rationale
for Targeted Degradation

Axl Receptor Structure and Signaling Pathways

The AXL receptor tyrosine kinase is a member of the TAM family (TYRO3, AXL, and MERTK) that plays

critical roles in oncogenesis, metastasis, and therapeutic resistance. Structurally, AXL consists of an

extracellular domain with two immunoglobulin-like (IgL) domains and two fibronectin type III (FN III)-

like domains, a transmembrane domain, and an intracellular tyrosine kinase domain containing six

phosphorylation sites (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, and Tyr866) [1] [2]. The N-terminal tyrosine

residues (Tyr779, Tyr821, and Tyr866) are particularly important for autophosphorylation and kinase

activation, while the C-terminal sites (Tyr698, Tyr702, and Tyr703) contribute to full kinase functionality [2].

AXL is primarily activated by its ligand GAS6 (Growth Arrest-Specific protein 6), which exhibits the

highest affinity for AXL among TAM family members [3].

Upon GAS6 binding, AXL undergoes homodimerization and autophosphorylation, initiating downstream

signaling cascades including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB

pathways [1] [2] [3]. These pathways collectively regulate fundamental cellular processes including
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proliferation, survival, migration, and invasion. In cancer, AXL overexpression is observed in numerous

malignancies including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC),

pancreatic cancer, glioblastoma, and leukemia, where it correlates with poor prognosis, metastatic

progression, and therapeutic resistance [2] [3]. Beyond its direct oncogenic signaling, AXL also shapes the

tumor microenvironment by modulating immune cell functions and promoting angiogenesis [3].

Rationale for AXL Degradation Versus Inhibition

Traditional ATP-competitive inhibitors of AXL kinase activity have demonstrated limited clinical efficacy,

often due to compensatory mechanisms and kinase-independent functions of AXL. The N-terminal

extracellular domain of AXL plays crucial roles in cell invasiveness that are independent of its C-terminal

kinase domain, explaining why catalytic inhibition alone may be insufficient for complete AXL pathway

suppression [4]. PROteolysis TArgeting Chimeras (PROTACs) represent an innovative therapeutic

modality that leverages the ubiquitin-proteasome system to achieve targeted protein degradation. These

heterobifunctional molecules simultaneously bind to the target protein (AXL) and an E3 ubiquitin ligase,

facilitating polyubiquitination and subsequent proteasomal degradation of the target [5] [4].

AXL degraders offer several potential advantages over small molecule inhibitors:

Complete ablation of target protein: Eliminates both enzymatic and scaffolding functions
Enhanced selectivity: Often achieved through cooperative protein-protein interactions

Catalytic mode of action: A single degrader molecule can facilitate degradation of multiple target
molecules

Overcoming resistance: Addresses kinase-independent functions and mutations that impair inhibitor
binding

Sustained pathway suppression: Continuous degradation prevents rapid signaling rebound

Recent evidence demonstrates that AXL degradation provides significantly improved efficacy against AXL-

driven signaling, cell proliferation, migration, and invasion compared to kinase inhibition alone, particularly

in aggressive cancer models like TNBC [4].

Structural Classes of AXL Degraders and Their SAR
Profiles
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Warhead Chemistry and AXL Binding Motifs

The warhead component of AXL degraders is responsible for specific target binding and largely determines

degradation efficiency and selectivity. Several structural classes of AXL-binding warheads have been

explored in degrader design:

Pyrrolopyrimidine-based warheads: Exemplified by PROTAC Axl Degrader 2 (compound 20),

these structures typically demonstrate nanomolar binding affinity and selectivity for AXL over other

kinases. The 7-aryl-2-anilino-pyrrolopyrimidine scaffold has been extensively optimized for AXL

and MERTK dual inhibition, with representative compounds exhibiting IC50 values of 2 nM and 16

nM for Mer and Axl, respectively [6]. Critical interactions include hydrogen bonding with hinge region

residues and salt bridge formation with Asp678 in the Mer kinase domain (conserved in AXL) [6].

Macrocyclic inhibitors: Represented by Ligand 1 (PDB: 5U6B), these compounds exhibit distinct

binding modes characterized by extensive hydrophobic interactions with residues including Leu542,

Gly543, Val550, and Met679, complemented by hydrogen bonding with Arg676 and Asn677 [7].

Despite relatively modest binding affinity (Kd: 21.3 µM), these warheads offer unique selectivity

profiles and physicochemical properties suitable for degrader design [7].

Indazole-based warheads: Exemplified by Ligand 2 (PDB: 7DXL), these structures demonstrate high

potency (IC50: 2.3 nM) through optimized interactions with the AXL kinase domain, particularly with

catalytic residue Lys567 and gatekeeper Phe622 [7]. Molecular dynamics simulations reveal that these

warheads maintain stable binding site interactions with minimal structural fluctuations, contributing

to their superior degradation potency [7].

The choice of warhead significantly influences degrader efficacy, with more potent and selective warheads

typically yielding improved degradation profiles. However, warhead potency does not always directly

correlate with degradation efficiency, as steric accessibility, binding orientation, and linker attachment

points critically influence ternary complex formation with E3 ligases [4].

Linker Optimization Strategies

The linker component connects the warhead to the E3 ligase ligand and plays a crucial role in determining

degradation efficiency and selectivity by influencing ternary complex geometry and pharmacokinetic

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 13 Tech Support

https://www.smolecule.com/products/s12893133?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32972253/
https://pubmed.ncbi.nlm.nih.gov/32972253/
https://www.sciencedirect.com/science/article/abs/pii/S1476927125003949
https://www.sciencedirect.com/science/article/abs/pii/S1476927125003949
https://www.sciencedirect.com/science/article/abs/pii/S1476927125003949
https://www.sciencedirect.com/science/article/abs/pii/S1476927125003949
https://pubmed.ncbi.nlm.nih.gov/36695404/
https://www.smolecule.com/products/s12893133?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


properties. Systematic SAR studies have revealed several key principles for linker optimization in AXL

degraders:

Length optimization: Linkers that are too short (< 4 atoms) or too long (> 20 atoms) typically impair

degradation efficiency. The optimal length for AXL degraders ranges between 8-16 atoms, providing

sufficient spatial separation for simultaneous engagement of AXL and the E3 ligase without

compromising ternary complex stability [4].

Composition and rigidity: Both alkyl and PEG-based linkers have been successfully employed in

AXL degraders. While alkyl chains offer metabolic stability, PEG-based linkers provide improved

solubility. Incorporation of rigid elements (e.g., piperazine, triazole) can enhance selectivity by

constraining conformational freedom and optimizing spatial orientation [5] [4].

Attachment points: The regiochemistry of linker connection to both warhead and E3 ligand

significantly influences degradation potency. For pyrrolopyrimidine-based warheads, connection

through the aniline nitrogen typically yields superior degraders compared to connection through the

pyrrolopyrimidine core [4].

Recent studies have demonstrated that systematic linker optimization can improve degrader potency by

over 100-fold, highlighting the critical importance of this component in PROTAC design [4].

E3 Ligase Ligands and Their Influence on Degradation

The E3 ligase ligand component recruits specific E3 ubiquitin ligases to facilitate target polyubiquitination.

Different E3 ligases exhibit tissue-specific expression and subcellular localization, influencing the

degradation profile of resulting PROTACs:

Cereblon (CRBN) ligands: Typically derived from immunomodulatory imide drugs (IMiDs) such as

pomalidomide or lenalidomide, these ligands are most commonly employed in AXL degrader design.

CRBN-based degraders generally demonstrate favorable cellular activity and oral bioavailability, as

evidenced by PROTAC Axl Degrader 2 which showed 7.80% oral bioavailability in rat

pharmacokinetic studies [5].

Von Hippel-Lindau (VHL) ligands: Derived from hydroxyproline-containing peptides, VHL ligands

have also been successfully employed in AXL degraders. These degraders may offer complementary
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selectivity profiles and potentially overcome resistance mechanisms that emerge against CRBN-based

degraders.

Emerging evidence suggests that the choice of E3 ligase significantly influences the degradation efficiency,

kinetics, and tissue specificity of AXL degraders. Additionally, cooperative interactions between the target

protein and E3 ligase can enhance degradation selectivity beyond the inherent selectivity of the warhead

alone [4].

Quantitative Structure-Activity Relationship Analysis

Potency and Selectivity Metrics for AXL Degraders

Table 1: Quantitative Degradation Potency of Representative AXL Degraders

Compound DC50 (nM)
Dmax
(%)

Cell Line Warhead Class
E3
Ligase

PROTAC Axl Degrader
2

1.61 µM
(IC50)

>80% MDA-MB-
231

Pyrrolopyrimidine CRBN [5]

Compound 6n 5 >95% MDA-MB-
231

Not specified CRBN [4]

Compound 27 16 (Axl IC50) N/A Biochemical Pyrrolopyrimidine N/A [6]

The quantitative analysis of AXL degraders reveals substantial improvements in degradation potency through

structural optimization. Early degraders such as PROTAC Axl Degrader 2 demonstrated moderate potency

(IC50: 1.61 µM) but marked cellular activity, while recently developed compounds such as 6n achieve low

nanomolar DC50 values (5 nM) with maximal degradation (Dmax) exceeding 95% [5] [4]. This represents

approximately 300-fold improvement in degradation potency through systematic optimization of warhead,

linker, and E3 ligase ligand components.

The degradation efficiency (DC50) does not always correlate directly with warhead binding affinity (IC50).

For instance, compound 27 exhibits strong biochemical inhibition (Axl IC50: 16 nM) but its corresponding
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degrader efficiency was not reported, suggesting that factors beyond binding affinity significantly influence

degradation potency [6]. This disconnect highlights the importance of ternary complex formation

efficiency and orientation in determining degrader efficacy.

Cellular Activity and Selectivity Profiles

Table 2: Cellular Activity of AXL Degraders in Cancer Models

Compound Proliferation IC50
Migration
Inhibition

In Vivo Efficacy Toxicity Profile

PROTAC Axl
Degrader 2

6.23 µM (MDA-MB-
231), 2.06 µM (4T1)

Significant at
1-10 µM

Not reported Low cytotoxicity (IC50 >
60 µM in GES1, MCF-

10A) [5]

Compound 6n Significant

improvement over
inhibitor

Enhanced vs.

inhibitor

Promising in

PDX and
xenograft

Favorable therapeutic

index [4]

AB801 Not specified Not specified Clinical
evaluation

(Phase I)

Orally bioavailable [8]

AXL degraders demonstrate compelling cellular activity beyond mere protein degradation, including potent

anti-proliferative effects, inhibition of cell migration and invasion, and induction of novel cell death

mechanisms such as methuosis (non-apoptotic cell death characterized by cytoplasmic vacuolation) [5]. The

anti-proliferative activity often shows correlation with AXL expression levels, with AXL-high cell lines (e.g.,

4T1 mouse mammary cells) exhibiting greater sensitivity (IC50: 2.06 µM) compared to AXL-low cell lines

[5].

Importantly, AXL degraders typically demonstrate favorable selectivity profiles with minimal cytotoxicity

in non-malignant cells. PROTAC Axl Degrader 2 exhibited IC50 values >60 µM in normal GES1 gastric

epithelial cells and MCF-10A mammary epithelial cells, indicating a wide therapeutic window [5]. This

selectivity may arise from both the differential expression of AXL in malignant versus normal cells and the
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requirement for productive ternary complex formation that may be more efficient in cancer cells with

specific E3 ligase expression patterns.

Experimental Characterization and Validation

Cellular Degradation Assays and Mechanism of Action Studies

Robust experimental characterization is essential for validating AXL degraders and elucidating their

mechanism of action. Standard protocols include:

Western Blot Analysis: Time- and concentration-dependent degradation of AXL is typically assessed

by western blot in relevant cancer cell lines (e.g., MDA-MB-231 for TNBC). For PROTAC Axl

Degrader 2, treatment with 0.5-2 µM for 24-48 hours resulted in significant reduction of AXL protein

levels in MDA-MB-231 cells [5]. Specificity can be confirmed by assessing related TAM family

members (TYRO3, MERTK) and downstream signaling proteins (pAKT, pERK).

Rescue Experiments: Degradation dependence on the proteasome and E3 ligase is validated using

specific inhibitors. Pre-treatment with epoxomicin (proteasome inhibitor) or MLN4924 (NEDD8-

activating enzyme inhibitor) should block degradation, while epoxymicin (Epoxomycin) treatment

restores AXL levels, confirming proteasome dependence [5].

Ternary Complex Assessment: Cellular thermal shift assays (CETSA) and biophysical techniques

such as surface plasmon resonance (SPR) can demonstrate stabilized interactions between AXL and

the E3 ligase in the presence of effective degraders.

The following diagram illustrates the experimental workflow for characterizing AXL degraders:
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Experimental workflow for AXL degrader characterization

In Vivo Efficacy and Pharmacokinetic Evaluation
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Advanced AXL degraders with promising cellular activity progress to in vivo evaluation using patient-

derived xenograft (PDX) models and conventional cell line-derived xenografts. Key parameters include:

Pharmacokinetic Profiling: Assessment of bioavailability, half-life, and tissue distribution. PROTAC

Axl Degrader 2 demonstrated an oral bioavailability of 7.80% in SD rats with T1/2 of 4.43 hours

following oral administration (20 mg/kg) [5]. More recent degraders like compound 6n likely exhibit

improved PK properties based on their promising in vivo efficacy [4].

Efficacy Studies: Compound 6n demonstrated promising therapeutic potential in both patient-derived

organoids and xenograft mouse models of MDA-MB-231 cells [4]. Efficacy is typically assessed by

tumor volume measurement, accompanied by pharmacodynamic analysis of AXL levels in tumor

tissue.

Safety Evaluation: Repeat-dose toxicity studies monitor body weight, organ weights, and

histopathological changes. The favorable cytotoxicity profile of PROTAC Axl Degrader 2 in normal

cells (IC50 > 60 µM) suggests a wide therapeutic window [5].

Emerging Trends and Future Perspectives

Novel Degrader Modalities Beyond PROTACs

While PROTACs represent the most advanced targeted protein degradation platform for AXL, several

emerging modalities offer complementary approaches:

Molecular Glues: These monovalent degraders induce or stabilize interactions between AXL and E3

ligases without a linker component. Though no AXL-specific molecular glues have been reported, this

approach holds promise for improved drug-like properties.

Trimeric Complex Inducers: Recently developed compounds that specifically stabilize AXL-E3

ligase interactions without inducing degradation may offer alternative strategies for pathway

modulation.

Antibody-Based Degraders: Antibody-drug conjugates (ADCs) incorporating degradation-inducing

moieties represent a promising frontier for AXL targeting. Mecbotamab vedotin (BA3011) is an AXL-
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specific conditionally active biologic antibody-drug conjugate currently in preclinical development [7].

Resistance Mechanisms and Combination Strategies

Despite the promise of AXL degraders, potential resistance mechanisms necessitate proactive combination

strategies:

E3 Ligase Downregulation: Reduced expression of the recruited E3 ligase (e.g., CRBN) represents a

potential resistance mechanism that may be addressed by developing degraders recruiting alternative

E3 ligases.

Compensatory Signaling: Activation of parallel signaling pathways (e.g., MET, EGFR) may limit the

efficacy of AXL-specific degraders, supporting rational combinations with complementary pathway

inhibitors.

AXL Mutations: Structural alterations in AXL that impair degrader binding or ternary complex

formation may emerge under therapeutic pressure, necessitating the development of degraders with

complementary binding modes.

The following diagram illustrates the AXL signaling pathway and potential intervention points:
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AXL signaling pathway and intervention points
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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